molecular formula C21H22FN3O3S B2962294 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898419-57-3

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2962294
CAS No.: 898419-57-3
M. Wt: 415.48
InChI Key: VYHYBCYLJVDXRG-UHFFFAOYSA-N
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Description

This compound features a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core scaffold, a tricyclic system with fused rings and a ketone group at position 11. Attached to this core is a sulfonyl group linked to a 4-(4-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c22-17-2-4-18(5-3-17)23-9-11-24(12-10-23)29(27,28)19-13-15-1-6-20(26)25-8-7-16(14-19)21(15)25/h2-5,13-14H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHYBCYLJVDXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Motifs

Compound A : [3-(Azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone ()
  • Core Structure: A phenylmethanone scaffold instead of a tricyclic system.
  • Substituents : Features a 4-(2-fluorophenyl)piperazine and a sulfonyl group linked to an azepane ring.
  • The azepane ring may enhance solubility compared to the tricyclic system .
Compound B : 6-({4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one ()
  • Core Structure : Identical tricyclic scaffold.
  • Substituents : Replaces the sulfonyl group with a 2-(4-fluorophenyl)acetyl moiety.

Compounds with Varied Piperazine Substituents

Compound C : 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca(12),5,7,9(13),10-pentaene-2,4-dione ()
  • Core Structure : A larger tricyclic system (7.3.1.0⁵,¹³) with additional unsaturation.
  • Substituents : A 4-(2-methoxyphenyl)piperazine linked via a butyl chain.
  • Key Differences : The extended alkyl chain and methoxy group could modulate serotonin receptor (5-HTR) affinity, as seen in related compounds .
Compound D : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()
  • Core Structure : A spiro[4.5]decane system instead of a tricyclic framework.
  • Substituents : A 4-phenylpiperazine group.
  • Key Differences : The spiro system may confer conformational flexibility, influencing target selectivity .

Pharmacological and Computational Comparisons

Binding Affinity Hypotheses
  • The tricyclic core in the target compound likely enhances rigidity, favoring interactions with planar binding pockets (e.g., serotonin or dopamine receptors) compared to flexible spiro or phenylmethanone systems .
  • The sulfonyl group may engage in hydrogen bonding with polar residues, a feature absent in acetyl-substituted analogues (Compound B) .
Computational Similarity Assessment
  • Tanimoto Coefficients : Structural similarity analysis using binary fingerprints (e.g., MACCS keys) could quantify differences in piperazine substituents and core scaffolds .
  • Graph-Based Comparison : Direct subgraph matching would highlight shared motifs (e.g., piperazine rings) and divergent regions (e.g., tricyclic vs. spiro cores) .

Biological Activity

The compound 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21FN4O4S
  • Molecular Weight : 432.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with sulfonyl and tricyclic frameworks. The synthetic routes often utilize various coupling reactions and protective group strategies to achieve the desired molecular structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including those similar to our compound of interest, exhibit significant antimicrobial properties. For instance, compounds containing the piperazine moiety have shown effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .

Antimelanogenic Effects

One significant area of research focuses on the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin production in melanocytes. The competitive inhibition of tyrosinase has been observed with related piperazine compounds, which could lead to applications in skin whitening agents or treatments for hyperpigmentation disorders .

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of similar piperazine-based compounds on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, showcasing their potency as antimelanogenic agents .
  • Safety and Efficacy : In vitro studies conducted on B16F10 melanoma cells revealed that these compounds did not exhibit cytotoxic effects while effectively reducing melanin synthesis. This highlights their potential therapeutic applications in dermatology without the adverse effects commonly associated with traditional treatments .

The biological activity of this compound is primarily attributed to its interaction with target enzymes such as tyrosinase. Molecular docking studies suggest that the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine ring contributes to the overall structural stability necessary for effective enzyme inhibition .

Data Summary Table

PropertyValue
Molecular Weight 432.47 g/mol
Solubility Soluble in DMSO and methanol
IC50 (Tyrosinase) 0.18 μM (compared to kojic acid 17.76 μM)
Antimicrobial Activity Effective against various pathogens
Cytotoxicity Non-cytotoxic at effective doses

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